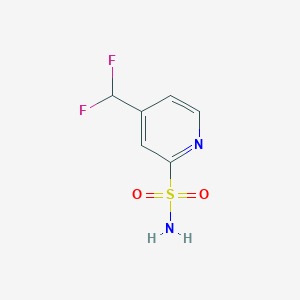![molecular formula C9H11N3 B13627696 1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
1-[(1S)-1-azidoethyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-azidoethyl]-4-methylbenzene is an organic compound with the molecular formula C9H11N3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through a series of chemical reactions. One common method involves the azidation of 1-[(1S)-1-bromoethyl]-4-methylbenzene using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under mild heating conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas (H2), palladium catalyst.
Nucleophiles: Halides (e.g., chloride, bromide), hydroxides.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products Formed:
Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as reduction, substitution, and cycloaddition. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react to form the final products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-[(1S)-1-azidoethyl]-4-fluoro-2-methylbenzene: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.
1-[(1S)-1-azidoethyl]-4-chloro-2-methylbenzene: Similar structure with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.
Uniqueness: 1-[(1S)-1-azidoethyl]-4-methylbenzene is unique due to its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and potential applications compared to its analogs. The methyl group on the benzene ring can influence the compound’s chemical behavior and interactions, making it a valuable compound for targeted synthetic applications.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m0/s1 |
InChI Key |
XWISNJKWRKCYTL-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


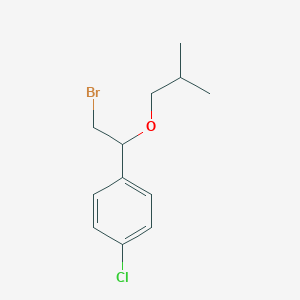
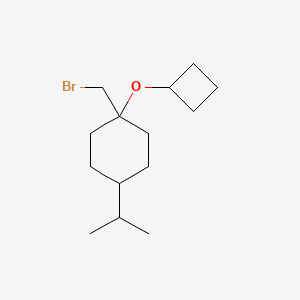
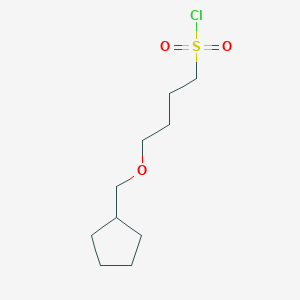
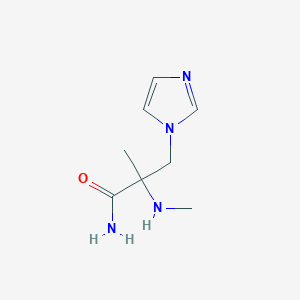
![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
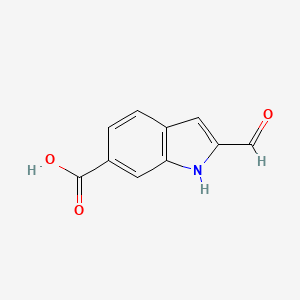
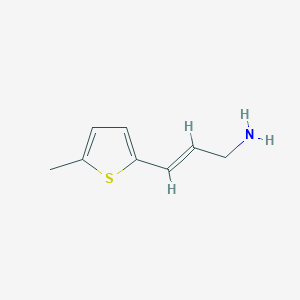
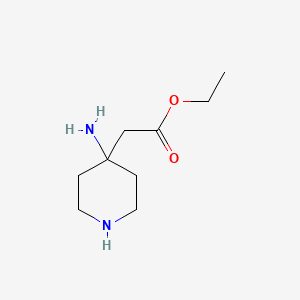
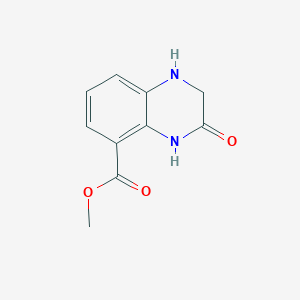
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)

